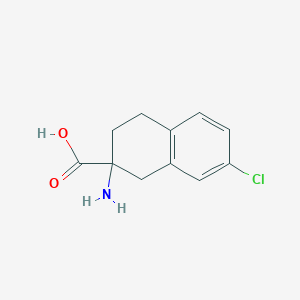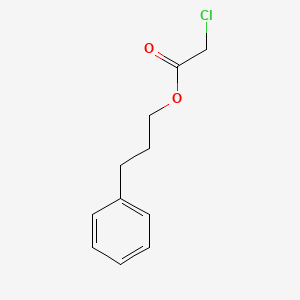
Acetic acid, chloro-, 3-phenylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, chloro-, 3-phenylpropyl ester: is an organic compound with the molecular formula C11H13ClO2 . It is also known by its IUPAC name, 3-phenylpropyl 2-chloroacetate . This compound belongs to the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, chloro-, 3-phenylpropyl ester typically involves the esterification of 2-chloroacetic acid with 3-phenylpropanol . This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The chloro group in the ester can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products:
Hydrolysis: 2-chloroacetic acid and 3-phenylpropanol.
Nucleophilic Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Acetic acid, chloro-, 3-phenylpropyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, it is used in the manufacture of fragrances and flavoring agents due to its ester functional group, which often imparts pleasant odors .
Mecanismo De Acción
The mechanism of action of acetic acid, chloro-, 3-phenylpropyl ester involves its reactivity as an ester. In biological systems, esters are typically hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. The chloro group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl acetate: Another ester with a simpler structure, used widely as a solvent.
Methyl chloroacetate: Similar in structure but with a methyl group instead of a 3-phenylpropyl group.
Propiedades
Número CAS |
64046-48-6 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
3-phenylpropyl 2-chloroacetate |
InChI |
InChI=1S/C11H13ClO2/c12-9-11(13)14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Clave InChI |
HTTWQUXWZPNKIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


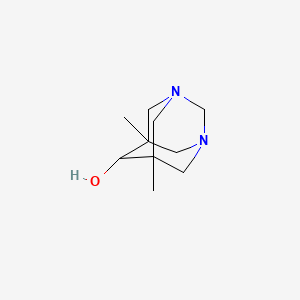
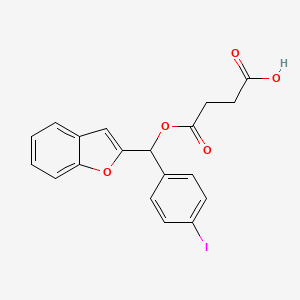
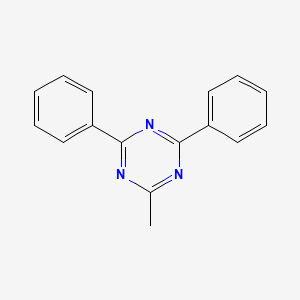
![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)
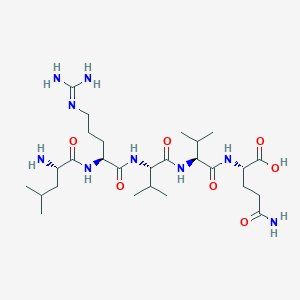
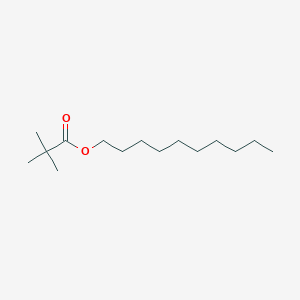
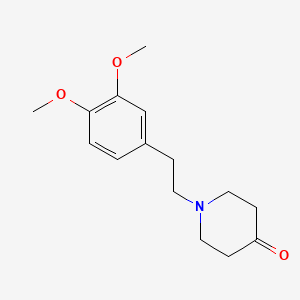
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)

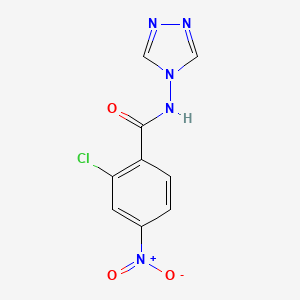
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
